molecular formula C12H9N7O3 B4372697 5-({[4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid

5-({[4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B4372697
M. Wt: 299.25 g/mol
InChI Key: UDCCHAXIGQRSEW-UHFFFAOYSA-N
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Description

5-({[4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a unique chemical compound with a complex structure. This compound's design allows for various applications across multiple fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves multiple steps:

  • Formation of Intermediate Pyrazoles: : The synthesis starts with the formation of the intermediate 1H-pyrazoles through cyclization reactions involving appropriate nitriles and hydrazines.

  • Functionalization: : Subsequent functionalization steps introduce cyano and carbonyl groups into the pyrazole ring.

  • Final Assembly: : The final product is obtained by coupling the functionalized intermediates under controlled conditions.

Industrial production often optimizes these steps to increase yield and efficiency. Typical reaction conditions include specific temperature ranges, pH levels, and catalysts.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation and Reduction: : The compound can undergo oxidation, leading to the formation of oxides or reduction to form various pyrazole derivatives.

  • Substitution Reactions: : The compound can participate in nucleophilic substitution reactions, where different nucleophiles replace specific functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Conditions: : Reactions are typically performed in organic solvents such as ethanol or dichloromethane, at temperatures ranging from room temperature to reflux conditions.

Major Products

The primary products of these reactions include various substituted pyrazoles, depending on the specific reagents and conditions used.

Scientific Research Applications

5-({[4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid has numerous scientific research applications:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Investigated for its potential as an enzyme inhibitor.

  • Medicine: : Explored for its use in the development of new pharmaceuticals, especially in the treatment of inflammatory diseases.

  • Industry: : Employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The compound exerts its effects primarily through the interaction with specific molecular targets:

  • Molecular Targets: : Includes enzymes and receptors that play a role in various biochemical pathways.

  • Pathways Involved: : Inhibition of specific enzymes can lead to a reduction in inflammation or the modulation of other biological processes.

Comparison with Similar Compounds

Compared to other similar compounds, 5-({[4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity.

List of Similar Compounds

  • Pyrazole-4-carboxylic acid derivatives: : Various derivatives with different substituents on the pyrazole ring.

  • Cyano-substituted pyrazoles: : Compounds with cyano groups at different positions on the pyrazole ring.

This compound's versatility and unique properties make it a valuable subject for ongoing scientific research and industrial applications.

Properties

IUPAC Name

5-[[4-cyano-5-(cyanomethyl)-1H-pyrazol-3-yl]carbamoyl]-1-methylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N7O3/c1-19-9(7(5-15-19)12(21)22)11(20)16-10-6(4-14)8(2-3-13)17-18-10/h5H,2H2,1H3,(H,21,22)(H2,16,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCCHAXIGQRSEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)C(=O)NC2=NNC(=C2C#N)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N7O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-({[4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-({[4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 3
5-({[4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-({[4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
5-({[4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-({[4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid

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